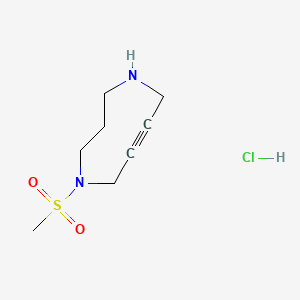
DACN(Ms) (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DACN(Ms) (hydrochloride) involves a one-pot double Nicholas reaction. This method is efficient and results in a small and hydrophilic click reaction device . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for DACN(Ms) (hydrochloride) are not widely documented. the synthesis process can be scaled up using standard chemical engineering techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: DACN(Ms) (hydrochloride) primarily undergoes cycloaddition reactions due to the presence of the cyclononyne alkyne group. These reactions are highly efficient and are often used in click chemistry applications .
Common Reagents and Conditions: Common reagents used in reactions with DACN(Ms) (hydrochloride) include azides, which react with the alkyne group in a copper-free Huisgen cycloaddition reaction . The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the compound.
Major Products Formed: The major products formed from reactions involving DACN(Ms) (hydrochloride) are typically triazoles, which are formed through the cycloaddition reaction with azides .
Applications De Recherche Scientifique
DACN(Ms) (hydrochloride) has a wide range of scientific research applications. It is used in the synthesis of artificial hybrid biomolecules, where it acts as a molecular connector . This compound is also utilized in biological chemistry and material chemistry for the ligation of molecules through copper-free Huisgen reactions . Additionally, DACN(Ms) (hydrochloride) is used in the development of antibody-drug conjugates and other pharmaceutical applications .
Mécanisme D'action
The mechanism of action of DACN(Ms) (hydrochloride) involves its high reactivity towards cycloaddition reactions. The cyclononyne alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are highly efficient and selective . This reactivity is due to the unique bent structure of the alkyne moiety, which enhances its reactivity towards azides .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to DACN(Ms) (hydrochloride) include DACN(Tos) hydrochloride and other substituted 4,8-diazacyclononynes . These compounds also contain cycloalkyne groups and exhibit high reactivity towards cycloaddition reactions.
Uniqueness: DACN(Ms) (hydrochloride) is unique due to its high water solubility and hydrophilic nature, which makes it more suitable for biological applications compared to other similar compounds . Additionally, its high thermal and chemical stability further enhances its utility in various scientific research applications .
Propriétés
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B6286676.png)










![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)


